molecular formula C19H17ClN2O2 B6052253 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide

3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide

Cat. No. B6052253
M. Wt: 340.8 g/mol
InChI Key: KPWFISKQHPBXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound belongs to the family of benzamide derivatives and was first synthesized in the 1990s.

Scientific Research Applications

3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide has been found to enhance the effectiveness of other chemotherapeutic agents, such as cisplatin and doxorubicin. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide specifically targets HDAC1 and HDAC3, which are overexpressed in many cancer cells. By inhibiting these enzymes, 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide alters the acetylation status of histone proteins, leading to changes in gene expression and ultimately, the death of cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of fungi and bacteria, as well as the replication of viruses. 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide in lab experiments is its high potency and specificity for HDAC1 and HDAC3. This makes it a useful tool for studying the role of these enzymes in cancer and other diseases. However, one limitation of using 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide is its potential toxicity, as it has been shown to cause cell death in non-cancerous cells at high concentrations. Careful dosing and monitoring are necessary when using 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide in lab experiments.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide. One area of focus is the development of more potent and selective HDAC inhibitors, which may have greater therapeutic potential. Another area of interest is the use of 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide in combination with other drugs, such as immunotherapies, to enhance their effectiveness. Finally, more research is needed to fully understand the biochemical and physiological effects of 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide, and its potential use in treating a variety of diseases beyond cancer.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide involves the reaction of 2-chlorobenzoyl chloride with 3-isoxazolylmethylamine, followed by the reaction of the resulting intermediate with 3-phenylpropanoic acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized for high yield and purity, making 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide readily available for research purposes.

properties

IUPAC Name

3-(2-chlorophenyl)-N-(1,2-oxazol-3-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-18-9-5-4-8-16(18)17(14-6-2-1-3-7-14)12-19(23)21-13-15-10-11-24-22-15/h1-11,17H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWFISKQHPBXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NOC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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